molecular formula C8H15NO2 B14403121 4,4'-Azanediyldibutanal CAS No. 87556-55-6

4,4'-Azanediyldibutanal

Cat. No.: B14403121
CAS No.: 87556-55-6
M. Wt: 157.21 g/mol
InChI Key: VRDONQQLCXSBBX-UHFFFAOYSA-N
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Description

4,4’-Azanediyldibutanal is an organic compound that belongs to the class of aldehydes It contains two aldehyde groups and an azanediyl (amine) linkage between two butanal units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Azanediyldibutanal typically involves the reaction of butanal with an amine under controlled conditions. One common method is the condensation reaction between butanal and a diamine, such as ethylenediamine, in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Azanediyldibutanal can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of catalysts, such as metal complexes, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azanediyldibutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine linkage can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4,4’-Azanediyldibutanoic acid.

    Reduction: 4,4’-Azanediyldibutanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-Azanediyldibutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for understanding the mechanisms of these reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its reactivity with various functional groups makes it a versatile intermediate in drug development.

    Industry: 4,4’-Azanediyldibutanal is used in the production of polymers and resins. Its ability to form stable linkages with other molecules makes it valuable in the creation of high-performance materials.

Mechanism of Action

The mechanism of action of 4,4’-Azanediyldibutanal involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The amine linkage can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

    Butanal: A simple aldehyde with a single aldehyde group.

    Ethylenediamine: A diamine with two amine groups but no aldehyde groups.

    4,4’-Diaminobutanal: A compound with two amine groups and two aldehyde groups, similar to 4,4’-Azanediyldibutanal but with different connectivity.

Uniqueness: 4,4’-Azanediyldibutanal is unique due to the presence of both aldehyde and amine functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of complex molecules and materials, making it valuable in various fields of research and industry.

Properties

CAS No.

87556-55-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(4-oxobutylamino)butanal

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-9-6-2-4-8-11/h7-9H,1-6H2

InChI Key

VRDONQQLCXSBBX-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CNCCCC=O

Origin of Product

United States

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